molecular formula C12H14N2O B8385788 1-(7-amino-3-methyl-1H-indol-2-yl)propan-1-one

1-(7-amino-3-methyl-1H-indol-2-yl)propan-1-one

Cat. No.: B8385788
M. Wt: 202.25 g/mol
InChI Key: KGLSAOQIFYFIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-amino-3-methyl-1H-indol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(7-amino-3-methyl-1H-indol-2-yl)propan-1-one

InChI

InChI=1S/C12H14N2O/c1-3-10(15)11-7(2)8-5-4-6-9(13)12(8)14-11/h4-6,14H,3,13H2,1-2H3

InChI Key

KGLSAOQIFYFIMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=C(N1)C(=CC=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(3-methyl-7-nitro-1H-indol-2-yl)propan-1-one (0.29 g), 10% palladium-carbon (50% containing water, 0.03 g), ethanol (4 mL) and tetrahydrofuran (4 mL) was stirred at room temperature overnight under a hydrogen atmosphere. Palladium-carbon was filtered off, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography and the title compound (0.17 g, yield 70%) was obtained as yellow crystals from a fraction eluted with tetrahydrofuran-hexane (1:1, volume ratio). melting point>194° C. (decomposition).
Name
1-(3-methyl-7-nitro-1H-indol-2-yl)propan-1-one
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
70%

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